3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one
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Overview
Description
3-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a fused bicyclic structure, combining a tetrahydrobenzo[f][1,4]oxazepine ring with a pyridin-2(1H)-one moiety. Its intricate molecular architecture makes it a subject of interest for researchers exploring new chemical entities for pharmaceutical and industrial applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one can be used to study enzyme inhibition and receptor binding. Its potential as a pharmacological tool makes it useful in drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can lead to the creation of novel drugs for treating various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
Target of Action
The primary target of 3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that plays a crucial role in the regulation of brain chemistry and is implicated in a variety of mental, cognitive, metabolic, neurological, and neurodegenerative disorders .
Mode of Action
This compound acts as a modulator of TAAR1 It interacts with the receptor, influencing its activity and modulating the signaling pathways it controls
Biochemical Pathways
The modulation of TAAR1 by this compound affects various biochemical pathways. TAAR1 is known to influence several neurotransmitter systems, including dopamine, serotonin, and norepinephrine . By modulating TAAR1 activity, this compound can potentially impact these neurotransmitter systems and their associated physiological functions.
Result of Action
The modulation of TAAR1 by this compound can have various molecular and cellular effects, depending on the specific context. Given TAAR1’s role in neurotransmitter regulation, these effects could potentially include changes in neurotransmitter levels, alterations in neuronal signaling, and impacts on cognitive and neurological function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with TAAR1. Additionally, individual variations in factors like genetics and metabolism can also influence the compound’s effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various derivatives and analogs, depending on the specific reagents and conditions used. For example, oxidation may produce corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Comparison with Similar Compounds
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
3-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Other substituted tetrahydrobenzo[f][1,4]oxazepines
Uniqueness: . Its ability to undergo diverse chemical reactions and its relevance in scientific research make it a valuable compound in various fields.
Properties
IUPAC Name |
3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14-12(5-3-7-16-14)15(19)17-8-9-20-13-6-2-1-4-11(13)10-17/h1-7H,8-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYUNLGYBFJTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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